molecular formula C8H14FN B1478435 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole CAS No. 2098051-88-6

3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole

货号: B1478435
CAS 编号: 2098051-88-6
分子量: 143.2 g/mol
InChI 键: BFTCVOUSZLUKSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole (CAS 2098051-88-6) is a synthetically valuable bicyclic amine building block of interest in pharmaceutical research and drug discovery. This compound features a fused [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold, a rigid bicyclic structure that can impart favorable conformational constraints to potential drug candidates . The fluoromethyl group at the 3a-position serves as a versatile handle for further chemical modification and may influence the molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability. This scaffold has demonstrated significant research value as a core structure in the development of potent nonretinoid antagonists of Retinol-Binding Protein 4 (RBP4) . RBP4 antagonists are investigated for their potential to treat geographic atrophy associated with dry Age-related Macular Degeneration (AMD) and Stargardt disease by reducing the cytotoxic accumulation of bisretinoids in the retina . Furthermore, the octahydrocyclopenta[c]pyrrole core is recognized as a key structural motif in allosteric inhibitors of SHP2 (Src Homology 2 domain-containing phosphatase), a high-value target in oncology . The incorporation of specific substituents on this privileged structure allows for fine-tuning of biological activity and drug-like characteristics, making it a versatile intermediate for constructing targeted therapeutic agents. The product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

3a-(fluoromethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN/c9-5-8-3-1-2-7(8)4-10-6-8/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTCVOUSZLUKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole is a derivative of octahydrocyclopenta[c]pyrrole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a fluoromethyl group attached to a bicyclic structure. This modification can influence its biological activity by affecting its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on pyrrole derivatives demonstrated that certain fused pyrroles showed promising cytotoxic effects against various cancer cell lines, including HepG-2 and EACC . The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation, as evidenced by assays like the resazurin assay and caspase activity assays.

Antidiabetic Properties

Octahydrocyclopenta[c]pyrrole derivatives have been investigated for their potential as antidiabetic agents. Specifically, they serve as intermediates in the synthesis of sulfonylureas, which are known to lower blood glucose levels by stimulating insulin secretion from pancreatic beta cells . The structural modifications in this compound may enhance its efficacy compared to traditional sulfonylureas.

Neuroprotective Effects

There is emerging evidence that compounds derived from octahydrocyclopenta[c]pyrrole can exert neuroprotective effects. They have been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases . This suggests a potential application in treating conditions such as Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in cancer progression or metabolic disorders.
  • Receptor Modulation : They can interact with various receptors, altering signaling pathways that lead to cell survival or death.
  • Antioxidant Activity : Many pyrrole derivatives possess antioxidant properties, which help mitigate oxidative damage in cells.

Case Studies and Research Findings

StudyFindings
Study on Pyrrole Derivatives Demonstrated cytotoxic effects against HepG-2 and EACC cell lines with promising apoptotic activity.
Antidiabetic Research Confirmed that octahydrocyclopenta[c]pyrroles serve as intermediates for sulfonylureas, showing potential in blood glucose regulation.
Neuroprotection Studies Indicated that related compounds inhibit neuroinflammation and oxidative stress, suggesting applications in neurodegenerative diseases.

科学研究应用

Antidiabetic Agents

One of the significant applications of octahydrocyclopenta[c]pyrrole derivatives, including 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole, is in the development of antidiabetic medications. The compound serves as an intermediate in synthesizing sulfonylureas, which are known to stimulate insulin secretion from pancreatic beta cells. A notable example is gliclazide, which is derived from this compound and has been shown to effectively lower blood glucose levels in diabetic patients .

Inhibition of SHP2 Activity

Recent studies have identified this compound as a potent inhibitor of SHP2 (Src Homology Phosphatase 2), an enzyme implicated in various cancers and metabolic disorders. The compound's ability to inhibit SHP2 activity suggests its potential use in treating SHP2-mediated diseases, including certain types of cancer .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have provided valuable insights into its pharmacological properties. For instance, modifications to the fluoromethyl group have been shown to enhance binding affinity to target proteins, thereby increasing the compound's efficacy as an inhibitor .

Computational Studies

Computational modeling has been employed to predict the interactions between this compound and its biological targets. These studies help in understanding the binding mechanisms at a molecular level, facilitating the design of more effective derivatives with improved pharmacokinetic properties .

Clinical Trials for Antidiabetic Drugs

A clinical trial evaluating the efficacy of gliclazide, derived from octahydrocyclopenta[c]pyrrole, demonstrated significant improvements in glycemic control among participants with type 2 diabetes. The study highlighted the compound's role in enhancing insulin sensitivity and reducing fasting blood glucose levels .

Cancer Research

In a preclinical study focused on SHP2 inhibition, researchers found that treatment with this compound led to reduced tumor growth in mouse models of cancer. This underscores its potential as a therapeutic agent for cancers characterized by aberrant SHP2 activity .

Data Tables

Application AreaCompound RoleKey Findings
Antidiabetic AgentsIntermediate for gliclazideEffective in lowering blood glucose levels
SHP2 InhibitionDirect inhibitorReduced tumor growth in preclinical models
Structure-Activity RelationshipEnhances binding affinityModifications improve efficacy

相似化合物的比较

Core Structure and Substituent Variations

The following table compares key properties of 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole with related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XLogP³ Hydrogen Bond Donors/Acceptors Key Applications
(3aR,6aS)-Octahydrocyclopenta[c]pyrrole C₇H₁₃N 111.19 None (parent structure) ~1.2 1 donor, 1 acceptor Scaffold for RBP4 antagonists
This compound* C₈H₁₃FN 141.18 (estimated) Fluoromethyl (3a position) ~1.5 1 donor, 1 acceptor RBP4 antagonism
3a-Ethyl-2-methyloctahydrocyclopenta[c]pyrrole C₁₀H₁₉N 153.26 Ethyl (3a), methyl (2) 2.3 0 donors, 1 acceptor Lipophilic intermediates
2,3a,5-Trimethyloctahydrocyclopenta[c]pyrrole C₁₀H₁₉N 153.26 Methyl (2,3a,5) 2.5 0 donors, 1 acceptor Synthetic building block
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 tert-Butyl ester, ketone ~2.8 0 donors, 3 acceptors Ketone-functionalized intermediate

Structural and Functional Insights

Fluorinated vs. Ethyl and methyl derivatives exhibit higher lipophilicity (XLogP 2.3–2.5), favoring membrane permeability but possibly reducing solubility .

Functional Group Additions The tert-butyl ester in adds steric bulk and introduces a ketone, expanding utility in synthetic chemistry but reducing hydrogen-bonding capacity . Trimethylated analogs () lack hydrogen-bond donors, making them less suitable for polar target interactions but ideal for hydrophobic environments .

Therapeutic Relevance Fluorinated bicyclic amines, including 3a-(Fluoromethyl) derivatives, are prioritized in drug discovery for their balance of solubility, metabolic stability, and target affinity . Non-fluorinated analogs (e.g., ethyl/methyl derivatives) are often intermediates in agrochemical or material science applications .

准备方法

General Synthetic Strategy for Octahydrocyclopenta[c]pyrrole Core

The core octahydrocyclopenta[c]pyrrole structure is typically synthesized by reduction of cyclopentimide or ring valeryl imines intermediates. Two main approaches are documented:

  • Lithium Aluminum Hydride (LiAlH4) Reduction : Early methods (e.g., R. Griot, 1959) used LiAlH4 in tetrahydrofuran (THF) to reduce ring valeryl imines to octahydrocyclopenta[c]pyrrole, achieving moderate yields (~51%). However, LiAlH4 is highly reactive and poses significant safety risks during scale-up due to its vigorous reaction with water and potential for exothermic runaway.

  • Two-step Reduction with LiAlH4 and Pd/C Hydrogenation : Another method involves initial LiAlH4 reduction followed by palladium-catalyzed hydrogenation, improving overall yields to about 55%. Despite better yields, this method still relies on hazardous reagents and complex handling.

Improved Industrial Preparation Using Boron-Based Reductive Agents

To address the limitations of LiAlH4, recent patented methods propose safer, more efficient industrial processes employing boron-based reductive agents such as sodium borohydride or potassium borohydride under Lewis acid promotion. This approach enables a one-step direct reduction of ring valeryl imines to octahydrocyclopenta[c]pyrrole derivatives with high yield and purity.

Key Features:

  • Reductive Agents : Sodium borohydride or potassium borohydride, preferred for safety and cost-effectiveness.

  • Lewis Acid Promoters : Zinc chloride, calcium chloride, iron(III) chloride, iron(II) chloride, or magnesium chloride enhance reduction efficiency. Zinc chloride is preferred.

  • Solvents : Suitable solvents include tetrahydrofuran (THF), toluene, acetonitrile, 1,4-dioxane, dimethylbenzene, benzene, and others, either singly or in mixtures. THF and toluene or their mixtures are commonly used.

  • Reaction Conditions : Reflux temperatures appropriate to the solvent system (e.g., ~90°C for THF/toluene mixtures). Nitrogen atmosphere is maintained to avoid oxidation.

  • Molar Ratios : Reductant to substrate ratio ranges from 1:1 to 10:1 (preferably 1.1:1 to 5:1); Lewis acid promoter to substrate ratio ranges from 0.5:1 to 10:1 (preferably 1:1 to 5:1).

  • Workup : Acid-base extraction to isolate the product, followed by drying and concentration.

Representative Experimental Data:

Example Reductant Lewis Acid Solvent(s) Temp (°C) Yield (%) Purity (HPLC %)
3 Potassium borohydride Zinc chloride THF + toluene 90 ± 5 91.6 97
4 Sodium borohydride Iron(III) chloride Acetonitrile + dimethylbenzene 90 ± 5 81.4 95

This method achieves high yields (81-92%) and purity (>95%) with improved safety and scalability compared to LiAlH4-based methods.

Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Advantages Limitations
1 LiAlH4 Reduction LiAlH4 in THF, reflux Established method, moderate yield Safety risks, difficult scale-up
2 Two-step LiAlH4 + Pd/C Hydrogenation LiAlH4 reduction + Pd/C hydrogenation Improved yield (~55%) Complex, hazardous reagents
3 Boron Reductive Agent + Lewis Acid Sodium or potassium borohydride + ZnCl2, reflux in THF/toluene High yield (81-92%), safer, scalable Requires Lewis acid optimization
4 Fluoromethylation (general) Fluoromethyl halides or reagents on pyrrole core Enables fluorinated derivatives Multi-step, reagent specificity

Research Findings and Industrial Implications

  • The boron-based reduction method represents a significant advancement for industrial production of octahydrocyclopenta[c]pyrrole intermediates, offering safer handling, higher yields, and better purity compared to classical LiAlH4 methods.

  • The method's adaptability to different Lewis acids and solvents allows optimization for specific scale and equipment constraints.

  • For fluorinated derivatives like 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole, the use of fluorinated precursors or post-synthetic fluoromethylation is a viable strategy, though detailed protocols require further development or proprietary knowledge from pharmaceutical development sources.

  • The compound's pharmaceutical relevance, especially as intermediates in antiviral or metabolic disease drugs, underscores the importance of efficient, safe, and scalable synthetic routes.

常见问题

Q. How are impurities profiled and controlled during synthesis?

  • LC-MS and GC-MS identify byproducts (e.g., unreacted intermediates or stereoisomers). Process optimization, such as using anhydrous sodium acetate in acetylation (), minimizes impurities. Patent methods (e.g., PCT/EP2013/050029) detail purity thresholds (>98%) for pharmaceutical-grade material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole
Reactant of Route 2
3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。